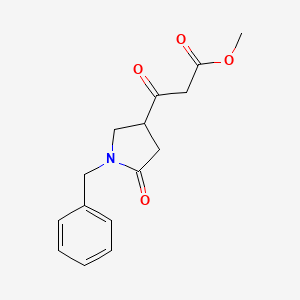

Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-20-15(19)8-13(17)12-7-14(18)16(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUDHZLRQKYFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Reductive Cyclization of Indolyl Acetic Acids

- Starting Material: Sodium salt of 2-(1,3-dialkyl-2-oxo-3-indolyl)acetic acids.

- Procedure: The sodium salt undergoes reductive cyclization using lithium triethylborohydride (LiBHEt₃), yielding 2-oxofuroindolines, which are precursors to the pyrrolidinone core.

- Outcome: The process yields 2-oxofuroindolines with yields ranging from 40-65%, serving as intermediates for further transformation into the target compound.

Method B: Electrochemical Decarboxylation

- Electrolysis: The process involves electrochemical decarboxylation of malonate derivatives in methanol with potassium hydroxide, forming key intermediates.

- Reaction Conditions: Electrolysis at 100 mA until completion, followed by workup and purification.

- Application: This method provides a green route to key intermediates, especially for complex pyrrolidinone derivatives.

Formation of the Amide Linkage

The core pyrrolidinone derivative is functionalized via amide bond formation with suitable amines, typically benzylamine, to introduce the benzyl group at the nitrogen atom.

Amide Coupling Procedure

- Reagents:

- Secondary amine (benzylamine).

- Coupling agents such as DCC (dicyclohexylcarbodiimide) or similar.

- Catalysts like DMAP (4-dimethylaminopyridine).

- Solvent: Dichloromethane (DCM) or methanol.

- Conditions: The reaction is performed at 0°C to room temperature, stirred overnight, with subsequent workup involving filtration, extraction, and purification via chromatography.

- Outcome: Formation of N-benzyl-5-oxopyrrolidin-3-yl derivatives with yields typically around 60-80%.

Alternative Synthetic Routes

Multi-step Synthesis via Acylation and Cyclization

- Starting from a suitable amino acid derivative, acylation with methyl 3-oxopropanoate derivatives followed by cyclization under basic or acidic conditions can yield the target compound.

Use of Green Chemistry Approaches

- Electrochemical methods, as described, offer environmentally friendly pathways, reducing the need for hazardous reagents and minimizing waste.

Data Summary Table: Preparation Methods

Research Findings and Notes

- The synthesis of pyrrolidinone derivatives often involves cyclization of amino acid derivatives or reductive cyclization of indole-based compounds , offering versatility in structural modifications.

- Electrochemical methods provide a sustainable alternative, reducing reliance on harsh reagents.

- The coupling of benzylamine with activated intermediates is a critical step, often optimized via carbodiimide chemistry.

- Esterification with methyl 3-oxopropanoate derivatives is straightforward, typically involving nucleophilic substitution under basic conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate features a complex structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 315.35 g/mol. The compound contains a pyrrolidine ring, which is crucial for its interaction with biological targets.

Neurodegenerative Disease Research

One of the prominent applications of this compound is in the context of neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that derivatives of this compound can act as beta-secretase inhibitors, which are vital in the production of amyloid-beta peptides associated with Alzheimer's pathology . Inhibiting this enzyme may improve cognitive function and offer therapeutic benefits against neurodegeneration.

Antidepressant Activity

Studies have suggested that compounds similar to this compound exhibit antidepressant-like effects. The mechanism may involve modulation of neurotransmitter systems, including serotonin and norepinephrine pathways, which are crucial for mood regulation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving starting materials like pyrrolidine derivatives and acylating agents. Notably, the synthesis process often emphasizes the creation of specific stereoisomers that enhance biological activity .

Case Study 1: Alzheimer’s Disease Model

In a study involving transgenic mice models for Alzheimer’s disease, administration of beta-secretase inhibitors derived from this compound led to a significant reduction in amyloid plaque formation and improved cognitive performance in behavioral tests . This highlights the potential of the compound in developing therapeutic strategies against neurodegenerative disorders.

Case Study 2: Depression Treatment

A clinical trial investigated the effects of a related compound on patients suffering from major depressive disorder. Results indicated a notable improvement in depressive symptoms compared to placebo groups, suggesting that compounds within this chemical family may offer new avenues for antidepressant therapies .

Mechanism of Action

The mechanism of action of Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the pyrrolidinone ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The ester moiety may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrrolidinone Ring

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Key Differences: Replaces the methyl 3-oxopropanoate group with a carboxylic acid.

- Implications : Increased polarity due to the carboxylic acid enhances water solubility but reduces cell membrane permeability compared to the ester analog. This structural change is critical for applications requiring ionic interactions, such as enzyme inhibition .

Methyl 1-Benzyl-5-oxo-3-pyrrolidinecarboxylate (CAS 96449-69-3)

- Key Differences: Lacks the 3-oxopropanoate chain; instead, a simple methyl ester is attached directly to the pyrrolidinone ring.

- Implications : Reduced steric hindrance and lower molecular weight may improve synthetic accessibility but diminish versatility in further derivatization .

Methyl 3-(1-(2-Methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate (CAS 1083350-32-6)

- Key Differences : Substitutes the benzyl group with a 2-methoxyethyl chain.

Core Ring Modifications

Methyl 3-(1-Acetylpiperidin-4-yl)-3-oxopropanoate (CAS Unavailable)

- Key Differences: Replaces the pyrrolidinone (5-membered ring) with a piperidinone (6-membered ring).

- Implications : Increased ring size reduces ring strain and modifies conformational flexibility, which could influence binding affinity in biological targets .

Methyl 3-(1-Benzyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS Unavailable)

- Key Differences: Substitutes the pyrrolidinone with an aromatic pyrazole ring.

Ester Group Variations

Methyl 3-(Methylamino)-3-oxopropanoate (CAS 76311-95-0)

- Key Differences: Replaces the benzyl-pyrrolidinyl group with a methylamino substituent.

- Implications: The amino group enables hydrogen bonding, making this compound more suitable for interactions with polar biological targets compared to the benzyl-containing analog .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Accessibility: Compounds with simpler substituents (e.g., methyl esters) are more synthetically tractable, while those with extended chains (e.g., 3-oxopropanoate) require multi-step protocols .

- Biological Relevance : The benzyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas carboxylic acid analogs (e.g., CAS 42346-68-9) are better suited for hydrophilic environments .

- Stability: Pyrazole-based analogs exhibit higher aromatic stability, whereas pyrrolidinone derivatives may undergo ring-opening reactions under basic conditions .

Biological Activity

Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in neuroprotection and as a cholinesterase inhibitor. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C13H15NO3

- Molecular Weight : 233.26 g/mol

- CAS Number : 428518-44-9

- Density : 1.213 g/cm³

- Boiling Point : 396.6 °C (predicted)

These properties indicate that the compound is stable and may have significant interactions within biological systems.

Neuroprotective Effects

Research has demonstrated that derivatives of this compound exhibit neuroprotective properties. A study focused on related compounds highlighted their ability to protect against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity, suggesting a potential mechanism through which they may mitigate neurodegenerative processes .

Key Findings :

- Compound 12k , a derivative, showed higher potency than the reference compound ifenprodil in protecting neuronal cells.

- The mechanism involved attenuation of calcium influx and suppression of NR2B receptor upregulation, indicating a targeted action on NMDA receptors.

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in the treatment of Alzheimer's disease. The structural characteristics of this compound suggest potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

In vitro Studies :

Research indicates that certain benzyl pyridinium derivatives exhibit dual inhibition of AChE and BuChE, with IC50 values indicating effective inhibition at low concentrations . This suggests that this compound may share similar inhibitory properties.

Study on Neuroprotective Agents

A specific study synthesized various derivatives from the oxopyrrolidine scaffold and evaluated their neuroprotective effects. Among these, this compound showed promising results in enhancing cognitive functions in animal models, correlating with its ability to inhibit NMDA receptor-mediated excitotoxicity .

Cholinesterase Inhibition Research

In another study, the synthesis and evaluation of related compounds revealed significant cholinesterase inhibitory activity. The most potent compounds demonstrated IC50 values lower than 10 μM for AChE inhibition, suggesting that modifications to the oxopyrrolidine structure can yield effective therapeutic agents for Alzheimer's disease .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.26 g/mol |

| Density | 1.213 g/cm³ |

| Boiling Point | 396.6 °C (predicted) |

| Cholinesterase Inhibition (IC50) | <10 μM (varies by derivative) |

| Neuroprotective Activity | Effective against NMDA-induced cytotoxicity |

Q & A

Q. What are the common synthetic routes for Methyl 3-(1-benzyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate, and how do their yields compare?

- Methodological Answer : Two primary approaches are documented for synthesizing analogous β-keto esters:

- Route 1 : Condensation of substituted aldehydes with methyl esters (e.g., using 2,4-dimethoxybenzaldehyde and pyrrolidine derivatives under basic conditions), yielding ~86% in optimized cases .

- Route 2 : Cross-coupling of methyl acrylate derivatives with aryl halides (e.g., tert-butyl acetate with 4-bromo-3,5-difluorophenyl intermediates), achieving ~62% yield due to steric hindrance .

- Key Considerations : Catalyst choice (e.g., NaH or piperidine) and solvent polarity significantly impact reaction efficiency. LCMS ([M+H]+ = 294) and HPLC (retention time = 0.66 min under SQD-FA05 conditions) are critical for purity validation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- LCMS/HPLC : Use electrospray ionization (ESI+) for mass detection (e.g., m/z 294 [M+H]+) and reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm retention time (0.66 minutes) .

- NMR : ¹H/¹³C NMR to resolve stereochemistry at the pyrrolidinone ring and confirm benzyl substitution patterns.

- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally related pyrrolidinone derivatives .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of related β-keto esters?

- Methodological Answer : Diastereoselectivity in pyrrolidinone-containing esters is influenced by:

- Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester) to bias ring closure .

- Reaction Temperature : Lower temperatures (0–5°C) favor kinetic control, reducing epimerization .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereochemical retention, as shown in analogous Ritter-like reactions .

Q. What strategies address conflicting spectroscopic data when analyzing structural analogs?

- Methodological Answer : Discrepancies in LCMS/HPLC or NMR data often arise from:

- Ionization Artifacts : Adduct formation (e.g., [M+Na]+) may alter observed m/z values. Validate with high-resolution MS (HRMS) .

- Chromatographic Variability : Standardize HPLC conditions (e.g., SQD-FA05: 0.1% formic acid in mobile phase) to ensure retention time reproducibility .

- Dynamic NMR Effects : Use variable-temperature NMR to resolve rotameric equilibria in β-keto esters .

Q. How do electronic and steric effects influence the reactivity of the benzyl-pyrrolidinone moiety?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., 4-nitro substituents) reduce enolate stability, slowing nucleophilic acyl substitution.

- Steric Effects : Bulky substituents at the pyrrolidinone 3-position hinder β-keto ester formation, necessitating microwave-assisted synthesis to accelerate reaction rates .

- Computational Modeling : DFT studies on analogous compounds reveal transition-state geometries impacted by benzyl group orientation .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported yields for similar β-keto ester syntheses?

- Methodological Answer :

- Parameter Optimization : Re-evaluate reaction stoichiometry (e.g., excess tert-butyl acetate in condensation reactions) and catalyst loading .

- Byproduct Analysis : Use LCMS to identify side products (e.g., over-alkylation or hydrolysis derivatives) that reduce yield .

- Reproducibility Checks : Cross-validate protocols with alternative reagents (e.g., substituting NaH with K₂CO₃ in base-mediated steps) .

Structural and Functional Insights

Q. What are the key structural features influencing the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The β-keto ester undergoes keto-enol tautomerism, leading to potential decarboxylation. Stabilize with low-temperature storage (-20°C) .

- Basic Conditions : The pyrrolidinone ring is prone to ring-opening via nucleophilic attack. Use anhydrous solvents and inert atmospheres to mitigate degradation .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.